molecular formula C11H15Br B13160378 (1-Bromopentan-2-yl)benzene

(1-Bromopentan-2-yl)benzene

Cat. No.: B13160378
M. Wt: 227.14 g/mol
InChI Key: REQKMZMJUAOEID-UHFFFAOYSA-N
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Description

(1-Bromopentan-2-yl)benzene ( 1226035-49-9) is a small organic molecule with the molecular formula C11H15Br and a molecular weight of 227.14 g/mol . This compound features a benzene ring attached to a pentyl chain that is functionalized with a bromine atom, making it a valuable intermediate in synthetic organic chemistry. Its primary research value lies in its role as a versatile building block for the construction of more complex molecular architectures. The bromine atom serves as a reactive handle for further synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille couplings . These reactions are fundamental methodologies for creating new carbon-carbon bonds, which are essential in various research fields. This compound can be utilized in the synthesis of star-shaped molecules (SSMs) , which are advanced materials with distinct properties compared to their linear analogues . Such molecules are of significant interest for applications in optoelectronics, organic solar cells (OSCs), and the formation of mesophases with interesting photophysical properties . As a chemical building block, this compound provides researchers with a defined molecular weight and structure, aiding in the reproducibility of synthetic protocols . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed, and the material should be stored as recommended by the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

1-bromopentan-2-ylbenzene

InChI

InChI=1S/C11H15Br/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3

InChI Key

REQKMZMJUAOEID-UHFFFAOYSA-N

Canonical SMILES

CCCC(CBr)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 1 Bromopentan 2 Yl Benzene and Its Precursors

Development of Novel Synthetic Routes to (1-Bromopentan-2-yl)benzene

The synthesis of this compound can be approached through several strategic pathways. These routes generally involve either the direct, selective halogenation of a suitable hydrocarbon precursor or the construction of the carbon skeleton followed by functional group manipulations to introduce the bromide.

Strategies Involving Regioselective and Stereoselective Halogenation

The direct bromination of an alkylbenzene precursor, such as 2-phenylpentane (B179501), is a primary route to this compound. The key challenge in this approach is achieving regioselectivity, directing the bromine atom to the desired C-1 position of the pentyl chain.

Radical halogenation is a common method for functionalizing C-H bonds in alkyl aromatic compounds. cecri.res.in The regioselectivity of radical bromination is governed by the relative stability of the potential radical intermediates. In the case of 2-phenylpentane, hydrogen abstraction can occur at several positions on the pentyl chain. The benzylic position (C-2) is activated due to the resonance stabilization of the resulting benzyl (B1604629) radical with the adjacent aromatic ring. However, the C-1 position is a primary carbon, and other secondary carbons exist at C-3 and C-4. Bromination is known to be highly selective for the most stable radical intermediate. While the benzylic radical at C-2 is significantly stabilized, direct bromination at the C-1 position to form the target compound is less favored compared to substitution at the more stable secondary benzylic C-2 position.

To achieve bromination specifically at the benzylic position, reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) are often employed. cecri.res.in This method is particularly effective for the side-chain bromination of alkyl aromatics. cecri.res.in However, for a precursor like 1-phenylpentane, NBS would selectively brominate the benzylic C-1 position. For the target compound, a precursor such as 2-phenylpentan-1-ol would be required, followed by conversion of the alcohol to a bromide (see 2.1.3).

Carbon-Carbon Bond Forming Reactions for the Construction of the Benzylpentane Framework

The construction of the fundamental benzylpentane skeleton is a critical step in the synthesis of this compound and its precursors. Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the assembly of complex molecular frameworks from simpler starting materials. sigmaaldrich.comnih.govrsc.org

A prominent method for this purpose is the Grignard reaction. illinois.edufiveable.me This reaction involves an organomagnesium halide (Grignard reagent) acting as a nucleophile to attack an electrophilic carbon, such as a carbonyl group. fiveable.me For instance, the benzylpentane framework can be constructed by reacting butylmagnesium bromide with benzaldehyde. askfilo.comresearchgate.netnih.gov This reaction forms the alcohol precursor, 1-phenylpentan-1-ol, which can then be further manipulated. askfilo.com

Alternative Grignard strategies include the reaction of a benzylmagnesium halide with a pentanal derivative. The choice of solvent can be crucial; ethers like THF or cyclopentyl methyl ether (CPME) are commonly used to solvate the Grignard reagent. researchgate.netd-nb.info

Another classical approach is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic ring in the presence of a Lewis acid catalyst. However, this method is often prone to issues like carbocation rearrangements and polyalkylation, which can limit its utility for synthesizing specific isomers like 2-phenylpentane without careful selection of substrates and conditions.

Reaction TypeReactantsProduct (Precursor)Key Features
Grignard Reaction Butylmagnesium bromide + Benzaldehyde1-Phenylpentan-1-olForms C-C bond via nucleophilic addition to a carbonyl. askfilo.comnih.gov
Grignard Reaction Benzylmagnesium bromide + Butanal1-Phenylpentan-1-olAlternative Grignard approach to the same precursor.
Friedel-Crafts Alkylation Benzene (B151609) + 2-Chloropentane2-PhenylpentaneLewis acid-catalyzed electrophilic aromatic substitution. Prone to rearrangements.
Wittig Reaction Butyltriphenylphosphonium bromide + Benzaldehyde1-Phenylpent-1-eneForms an alkene, which can be hydrogenated to the phenylpentane skeleton. du.ac.in

Functional Group Interconversions Leading to the Bromide Moiety

Functional group interconversions are essential reactions that convert one functional group into another, altering a molecule's chemical properties and reactivity. numberanalytics.comsolubilityofthings.com A common and crucial interconversion in the synthesis of this compound is the conversion of a precursor alcohol, such as 2-phenylpentan-1-ol, into the desired alkyl bromide. numberanalytics.comorganicchemistrytutor.com

The hydroxyl group (-OH) of an alcohol is a poor leaving group, so it must first be converted into a better one. organicchemistrytutor.com Several standard reagents are available for this transformation.

With Hydrogen Halides (HBr): Tertiary alcohols react readily with HBr via an SN1 mechanism, involving a carbocation intermediate. organicchemistrytutor.com Primary and secondary alcohols react more slowly via an SN2 mechanism, which can be accelerated with acids like H₂SO₄. organicchemistrytutor.comsinica.edu.tw For a primary alcohol like 2-phenylpentan-1-ol, an SN2 reaction would be expected.

With Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols into alkyl bromides. organicchemistrytutor.comsinica.edu.tw The reaction typically proceeds through an SN2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral. organicchemistrytutor.com The alcohol first reacts with PBr₃ to form a phosphite (B83602) ester, which makes the hydroxyl group a good leaving group that is subsequently displaced by a bromide ion. sinica.edu.tw

With Thionyl Chloride (SOCl₂): While typically used for chlorination, thionyl bromide (SOBr₂) can be used for bromination. The mechanism is similar to that with PBr₃ and also proceeds with inversion of configuration.

ReagentPrecursor TypeMechanism (Typical)Stereochemical Outcome
HBr Primary/Secondary AlcoholSN2Inversion
PBr₃ Primary/Secondary AlcoholSN2Inversion organicchemistrytutor.com
SOBr₂ Primary/Secondary AlcoholSNi (with pyridine (B92270) SN2)Retention (Inversion with pyridine)

Enantioselective Synthesis of Chiral this compound

Creating the chiral center in this compound with a specific stereochemistry requires enantioselective methods. These advanced strategies aim to produce one enantiomer in excess over the other.

Asymmetric Catalysis in the Synthesis of Stereoisomers

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.govchiralpedia.com This approach is highly efficient and is a cornerstone of modern organic synthesis. chiralpedia.com

A key strategy for synthesizing chiral this compound would be the asymmetric reduction of a prochiral ketone precursor, such as 1-phenylpentan-2-one. Catalytic hydrogenation using chiral rhodium or ruthenium complexes (e.g., those with BINAP or DuPhos ligands) can effectively reduce ketones to chiral secondary alcohols with high enantioselectivity. numberanalytics.com For example, Corey and Cimprich demonstrated the highly enantioselective reduction of ketones to chiral secondary alcohols using a catalytic amount of an oxazaborolidine catalyst. tib.eu Once the chiral alcohol (e.g., (R)- or (S)-1-phenylpentan-2-ol) is formed, it can be converted to the corresponding bromide, often with inversion of configuration, using a reagent like PBr₃. organicchemistrytutor.com

More recent developments include nickel-catalyzed hydroalkylation methods that can assemble chiral amines from alkyl halides, showcasing the power of modern catalysis to form chiral C-C bonds directly. bohrium.comacs.orgchemrxiv.org Similar strategies could potentially be adapted for the synthesis of chiral alkyl halides or their precursors.

Chiral Auxiliary and Chiral Ligand Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgthieme-connect.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

For example, a carboxylic acid precursor could be coupled to a chiral auxiliary like pseudoephedrine to form a chiral amide. wikipedia.orgharvard.edu Deprotonation of the α-proton followed by alkylation with an appropriate electrophile (e.g., a propyl halide) would proceed with high diastereoselectivity, directed by the chiral auxiliary. wikipedia.org Subsequent cleavage of the amide bond would release the enantiomerically enriched carboxylic acid, which could then be converted to the target compound through further functional group manipulations. harvard.edu The SAMP/RAMP hydrazone method is another powerful chiral auxiliary-based approach for asymmetric alkylation. thieme-connect.com

Chiral ligands are integral to asymmetric catalysis (as discussed in 2.2.1). They coordinate to a metal center, creating a chiral environment that biases the reaction to favor the formation of one enantiomer. sciforum.net The development of new chiral ligands is a continuous effort, driving progress in the synthesis of enantiopure compounds. chiralpedia.com In the context of synthesizing this compound, a chiral ligand could be used in a metal-catalyzed reaction, such as the asymmetric addition of an organometallic reagent to an aldehyde or the asymmetric hydrogenation of an alkene or ketone precursor. numberanalytics.com

Biocatalytic Pathways for Enantiopure Compound Generation

The generation of enantiomerically pure this compound is of significant interest for stereoselective synthesis and pharmaceutical research. Biocatalysis offers a powerful approach, providing high stereoselectivity under mild reaction conditions. nih.gov Direct enzymatic bromination is not a common strategy; instead, the focus lies on the chemoenzymatic synthesis involving an enantiopure precursor, primarily (R)- or (S)-1-phenyl-2-pentanol, which is subsequently brominated.

Two primary biocatalytic strategies are employed for generating the chiral alcohol precursor: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic alcohol. nih.govnih.gov

Asymmetric Bioreduction of 1-Phenyl-2-pentanone: The most direct route to enantiopure 1-phenyl-2-pentanol (B45728) is the asymmetric reduction of the corresponding ketone, 1-phenyl-2-pentanone. This transformation can be achieved with high enantiomeric excess (ee) using alcohol dehydrogenases (ADHs) or whole-cell biocatalysts. nih.govsmolecule.com Carbonyl reductases, a class of ADHs, are particularly effective. For instance, reductases from sources like Candida magnolia (CMCR) or various yeasts can catalyze the reduction of α-hydroxy ketones and related structures to their corresponding (S)- or (R)-alcohols with excellent yields and enantioselectivity, often exceeding 99% ee. nih.govnih.gov These reactions frequently employ a cofactor regeneration system, such as using glucose dehydrogenase (GDH), to ensure the economic viability of the process by recycling the expensive NADPH cofactor. nih.govnih.gov Whole-cell systems, like those using recombinant E. coli or baker's yeast, are often preferred as they contain the necessary enzymes and cofactor regeneration machinery, simplifying the reaction setup. nih.govmdpi.com

Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-pentanol: An alternative pathway is the kinetic resolution of racemic 1-phenyl-2-pentanol. This method relies on the ability of enzymes, typically lipases, to selectively acylate one enantiomer of the alcohol at a much faster rate than the other. nih.govresearchgate.net Lipases such as Novozym 435 (immobilized Lipase B from Candida antarctica) are widely used for this purpose due to their broad substrate scope and high enantioselectivity. nih.govscirp.orgscilit.com The reaction involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate. One enantiomer (e.g., the R-enantiomer) is converted to its corresponding ester, leaving the unreacted (S)-enantiomer in high enantiopuric form. nih.gov The ester and the unreacted alcohol can then be separated chromatographically. The efficiency of the resolution is influenced by factors like the choice of lipase, solvent, acyl donor, and temperature. researchgate.net

A related approach is the kinetic resolution of a racemic halohydrin precursor via hydrolysis or dehalogenation. Haloalkane dehalogenases can selectively act on one enantiomer of a racemic bromoalkane, leaving the other enantiomer untouched. researchgate.net This chemoenzymatic strategy can produce chiral halohydrins that are valuable building blocks in their own right. rsc.orgufc.br

Table 1: Comparison of Biocatalytic Strategies for Enantiopure Precursor Synthesis

Strategy Key Enzyme Type Precursor Substrate Products Key Advantages Typical Enantiomeric Excess (ee)
Asymmetric Reduction Alcohol Dehydrogenase (ADH) / Carbonyl Reductase 1-Phenyl-2-pentanone (R)- or (S)-1-Phenyl-2-pentanol Theoretical 100% yield of a single enantiomer. >95-99% nih.govresearchgate.net
Kinetic Resolution Lipase Racemic (±)-1-Phenyl-2-pentanol One enantiomer of the alcohol and the ester of the other High enantioselectivity for a wide range of alcohols. nih.gov >95% researchgate.netnih.gov
Halohydrin Resolution Haloalkane Dehalogenase Racemic (±)-(1-Bromopentan-2-yl)benzene One enantiomer of the bromoalkane and the corresponding alcohol Direct production of the enantiopure target compound. researchgate.net Variable, can be high depending on enzyme/substrate match.

Synthesis of Isotopically Labeled this compound for Mechanistic Probes

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, providing insights into reaction pathways, intermediate species, and rate-determining steps. ijrpr.com The synthesis of isotopically labeled this compound, for example with deuterium (B1214612) (²H or D) or carbon-13 (¹³C), allows researchers to track the fate of specific atoms or molecular fragments during a chemical transformation. nih.govau.dk

A practical approach to synthesizing labeled this compound involves incorporating the isotope at a late stage of the synthesis or using a commercially available labeled starting material. diva-portal.org For instance, to introduce a deuterium label at the terminal end of the pentyl chain, one could utilize a precursor like 1-bromopentane-5,5,5-d3. chemicalbook.com

A plausible synthetic route is outlined below:

Friedel-Crafts Acylation: Labeled 1-bromopentane-d3 can be used to generate a corresponding labeled pentanoyl chloride. This acyl halide can then react with benzene in a Friedel-Crafts acylation reaction using a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 1-phenyl-1-pentanone-5,5,5-d3.

Reduction: The resulting labeled ketone is reduced to the corresponding secondary alcohol, 1-phenyl-2-pentanol-5,5,5-d3. This can be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄).

Bromination: The final step is the conversion of the labeled alcohol to the target alkyl halide. This can be accomplished using reagents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine (B44618) (PPh₃). This yields this compound labeled at the terminal methyl group of the pentyl chain.

Such labeled compounds are crucial for kinetic isotope effect (KIE) studies and for tracking rearrangements or fragmentation pathways in reactions such as eliminations or nucleophilic substitutions. ijrpr.com The use of NMR spectroscopy (e.g., ²H or ¹³C NMR) and mass spectrometry allows for the precise location and quantification of the isotopic label in reactants, intermediates, and products. nih.gov

Scalable Synthesis and Process Optimization for Academic Research Quantities

The synthesis of this compound in quantities suitable for academic research (gram to multi-gram scale) requires robust and optimizable procedures. A common and scalable laboratory synthesis involves a Grignard reaction followed by bromination of the resulting alcohol.

Synthetic Pathway: A typical two-step synthesis starts with the reaction of a phenyl Grignard reagent with pentanal or, alternatively, a propylmagnesium bromide Grignard reagent with 2-phenylacetaldehyde. The former is often preferred for accessibility of starting materials.

Step 1: Grignard Reaction to form 1-Phenyl-2-pentanol. Phenylmagnesium bromide, prepared from bromobenzene (B47551) and magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), is reacted with pentanal. Careful control of reaction conditions is critical for maximizing yield and minimizing side products.

Step 2: Bromination of 1-Phenyl-2-pentanol. The synthesized 1-phenyl-2-pentanol is then converted to this compound using a suitable brominating agent such as PBr₃ or HBr.

Process Optimization for Scale-Up: Transitioning from a small-scale reaction to academic research quantities (e.g., 10-100 g) necessitates careful optimization of several parameters to ensure safety, efficiency, and purity.

Grignard Reaction Optimization: The formation and reaction of Grignard reagents are highly exothermic and sensitive to air and moisture. researchgate.net

Solvent Choice: While THF is common, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a greener and often superior alternative. rsc.org It can suppress the formation of the Wurtz coupling byproduct, particularly in reactions involving benzylic halides, and its higher boiling point allows for a wider and safer operating temperature range. rsc.org

Reagent Stoichiometry and Addition: For the reaction of phenylmagnesium bromide with pentanal, using a slight excess (e.g., 1.1 equivalents) of the Grignard reagent can maximize the conversion of the aldehyde. The rate of addition of the aldehyde to the Grignard solution must be carefully controlled to manage the reaction exotherm. For larger scales, an addition funnel with pressure equalization is standard, and external cooling with an ice bath is necessary.

Initiation: Large-scale Grignard preparations can have a significant and sometimes unpredictable induction period. Adding a small amount of a pre-synthesized Grignard reagent can eliminate this delay and prevent the dangerous accumulation of unreacted halide. google.com Chemical activators like diisobutylaluminum hydride (DIBAH) can also ensure reliable initiation at controlled temperatures. researchgate.net

Workup and Purification: The reaction is typically quenched by slowly adding an aqueous acid solution (e.g., saturated NH₄Cl or dilute HCl). The product is then extracted into an organic solvent, washed, dried, and purified. For academic quantities, fractional distillation under reduced pressure or column chromatography are effective methods for obtaining pure 1-phenyl-2-pentanol. The final bromination product can also be purified via distillation or chromatography.

Table 2: Key Parameters for Scalable Grignard Synthesis of 1-Phenyl-2-pentanol

Parameter Standard Condition Optimized/Scale-Up Consideration Rationale
Solvent Diethyl Ether, THF 2-Methyltetrahydrofuran (2-MeTHF) Higher boiling point for safety, can reduce Wurtz byproduct. rsc.org
Initiation Iodine crystal, mechanical grinding Additive (e.g., pre-formed Grignard, DIBAH) Ensures smooth and immediate reaction start, avoids dangerous runaway reactions. researchgate.netgoogle.com
Temperature 0 °C to reflux Controlled low temperature (e.g., 0-10 °C) during addition Manages exotherm, minimizes side reactions.
Reagent Ratio 1:1 (Grignard:Aldehyde) ~1.1 : 1 (Grignard:Aldehyde) Drives reaction to completion, maximizes aldehyde conversion.
Addition Rate Rapid addition Slow, controlled dropwise addition Prevents overheating and pressure buildup. researchgate.net

Reactivity and Mechanistic Investigations of 1 Bromopentan 2 Yl Benzene

Elimination Reactions

In addition to substitution, (1-bromopentan-2-yl)benzene can also undergo elimination reactions, where a molecule of hydrogen bromide is removed to form an alkene.

The E1 (elimination, unimolecular) reaction proceeds through the same carbocation intermediate as the SN1 reaction. masterorganicchemistry.com Therefore, it is also favored by factors that stabilize this intermediate, such as a secondary benzylic structure, and the use of polar protic solvents and weak bases. masterorganicchemistry.com

The rate of the E1 reaction is unimolecular and depends only on the concentration of the substrate: masterorganicchemistry.com

Rate = k[this compound]

E2 Mechanism and Stereochemical Outcomes

The bimolecular elimination (E2) reaction of this compound, a secondary alkyl halide, is a concerted process where a base removes a proton from a carbon adjacent (beta) to the carbon bearing the bromine, while the bromide ion departs simultaneously. This reaction leads to the formation of an alkene. The stereochemistry of the E2 reaction is highly dependent on the conformation of the substrate, specifically requiring an anti-periplanar arrangement between the hydrogen being abstracted and the bromine leaving group. youtube.comkhanacademy.org This geometric constraint dictates the stereochemical outcome of the product.

For this compound, elimination can result in different isomeric alkenes. The regioselectivity of the E2 reaction, which determines the position of the double bond in the product, is governed by Zaitsev's rule and Hofmann's rule. Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene, while Hofmann's rule favors the formation of the less substituted alkene. The choice of base plays a crucial role in determining the major product. youtube.commissouri.edu Small, strong bases like hydroxide (B78521) or ethoxide tend to favor the Zaitsev product, while bulky bases like potassium tert-butoxide favor the Hofmann product due to steric hindrance. coconote.applibretexts.org

In the case of 2-bromopentane, a similar secondary alkyl halide, elimination with a strong, non-bulky base yields a mixture of cis- and trans-2-pentene (B94610) as the major products (Zaitsev products), with the trans isomer being favored due to its greater thermodynamic stability. missouri.edudalalinstitute.com The use of a bulky base would be expected to increase the proportion of 1-pentene (B89616) (the Hofmann product).

Competition between Substitution and Elimination Pathways

Secondary alkyl halides like this compound are prone to both substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions, and these pathways often compete. masterorganicchemistry.comlibretexts.org The outcome of the reaction is influenced by several factors, including the nature of the nucleophile/base, the solvent, and the temperature. masterorganicchemistry.comorgosolver.com

A strong, non-bulky nucleophile/base will favor S(_N)2 and E2 reactions. coconote.applibretexts.org The balance between these two pathways is delicate. For instance, with a strong nucleophile that is also a strong base (e.g., hydroxide), both substitution and elimination will occur. To favor elimination, a strong, non-nucleophilic base is often used. missouri.edu

Conversely, weak nucleophiles/bases in polar protic solvents favor S(_N)1 and E1 reactions, which proceed through a common carbocation intermediate. coconote.applibretexts.org In the case of this compound, the formation of a secondary carbocation is possible, which can then either be attacked by a nucleophile to give a substitution product or lose a proton to form an elimination product. chegg.com

Temperature is another critical factor. Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change. masterorganicchemistry.com

Table 1: Factors Influencing Substitution vs. Elimination for this compound

FactorFavors Substitution (S(_N)1/S(_N)2)Favors Elimination (E1/E2)
Nucleophile/Base Strong, good nucleophile (S(_N)2); Weak nucleophile/base (S(_N)1)Strong, bulky base (E2); Strong, non-bulky base (E2); Weak base (E1)
Solvent Polar aprotic (S(_N)2); Polar protic (S(_N)1)Less polar solvents can favor E2
Temperature Lower temperaturesHigher temperatures masterorganicchemistry.com
Substrate Secondary alkyl halides can undergo both masterorganicchemistry.comSecondary alkyl halides can undergo both masterorganicchemistry.com

Radical Reactions and Single-Electron Transfer Processes

Generation of Carbon Radicals from the C-Br Bond via Halogen-Atom Transfer (XAT)

The carbon-bromine (C-Br) bond in this compound can be cleaved homolytically to generate a carbon-centered radical through a process known as halogen-atom transfer (XAT). um.esresearchgate.net In XAT, a radical species abstracts the bromine atom, leaving behind a secondary alkyl radical at the 2-position of the pentyl chain. um.es This method is a versatile way to create reactive intermediates for subsequent chemical transformations. The efficiency of XAT is largely dependent on the bond dissociation energies (BDEs) of the C-Br bond and the bond formed with the halogen abstractor. um.es

Photochemical and Photocatalytic Activation in Radical Processes

Photochemical and photocatalytic methods provide mild and efficient ways to initiate radical reactions involving alkyl halides like this compound. um.esresearchgate.net Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for generating carbon radicals from C-Br bonds under gentle conditions. researchgate.netnih.gov

In a typical photoredox cycle, a photocatalyst absorbs light and becomes excited. This excited state can then engage in a single-electron transfer (SET) with the alkyl bromide. um.es For an sp³-hybridized C-Br bond, this often occurs via a reductive quenching pathway where the excited photocatalyst is first reduced by a sacrificial electron donor. The resulting reduced photocatalyst then transfers an electron to the C-Br bond, causing its cleavage and the formation of the carbon radical and a bromide anion. nih.gov This generated radical can then participate in various synthetic transformations. um.es

Transition Metal-Catalyzed Transformations

Cross-Coupling Reactions with Aryl Halides and Olefins (e.g., Heck Reactions)

Transition metal catalysts, particularly those based on palladium, nickel, and iron, are widely used to facilitate cross-coupling reactions involving alkyl halides. ntu.edu.sgtue.nl While direct cross-coupling of secondary alkyl halides like this compound can be challenging due to competing β-hydride elimination, suitable catalytic systems have been developed. ntu.edu.sgacs.org

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, typically involves aryl or vinyl halides. rsc.org However, variations of this reaction can utilize alkyl halides. For instance, an in-situ generation of an alkene from this compound via elimination could be followed by a Heck-type coupling with an aryl halide. rsc.org

More direct cross-coupling reactions of secondary alkyl bromides with aryl halides or olefins are also possible. acs.orgnih.gov These reactions often proceed through a radical mechanism initiated by the transition metal catalyst. For example, a low-valent metal species can react with the alkyl bromide to generate an alkyl radical, which then adds to an olefin or participates in a cross-coupling cycle with an aryl halide. ntu.edu.sgnih.gov The choice of metal, ligand, and reaction conditions is crucial to control the desired reactivity and suppress side reactions. ntu.edu.sguni-muenchen.de

C-C Bond Forming Reactions (e.g., Grignard-type, Friedel-Crafts Alkylation)

The formation of new carbon-carbon (C-C) bonds is a fundamental process in organic synthesis. illinois.edu The secondary benzylic halide, this compound, is a versatile substrate for such transformations, notably in Grignard-type reactions and Friedel-Crafts alkylations.

Grignard-type Reactions:

Grignard reagents, organomagnesium halides, are potent nucleophiles widely used for creating C-C bonds by reacting with electrophiles like carbonyl compounds. mt.com The Grignard reagent of this compound can be prepared by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107). beyondbenign.org This reagent can then participate in various coupling reactions. For instance, nickel-catalyzed coupling reactions between alkyl halides and alkylmagnesium reagents have been developed. These reactions can face challenges such as β-hydride elimination, but the use of additives like 1,3-butadiene (B125203) can stabilize the nickel(0) catalyst and facilitate the coupling of even less-activated alkyl halides. illinois.edu

A common side reaction in the formation of Grignard reagents is the Wurtz coupling, where the Grignard reagent reacts with another molecule of the starting halide. researchgate.net

Friedel-Crafts Alkylation:

Friedel-Crafts alkylation involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). libretexts.orgsaskoer.ca In this reaction, this compound can act as the alkylating agent to introduce the 1-phenylpentan-2-yl group onto another aromatic substrate. The mechanism involves the formation of a carbocation intermediate from the alkyl halide, which then attacks the electron-rich aromatic ring. libretexts.orgaklectures.com

However, Friedel-Crafts alkylations are prone to certain limitations. One significant issue is carbocation rearrangement, where the initially formed carbocation rearranges to a more stable one before alkylating the aromatic ring. libretexts.org Additionally, the product of the reaction, an alkylated benzene (B151609), is often more reactive than the starting material, leading to polyalkylation. libretexts.orgsaskoer.ca The reaction also fails with strongly deactivated aromatic rings or those containing certain functional groups like amines that react with the Lewis acid catalyst. libretexts.org

To circumvent some of these issues, Friedel-Crafts acylation is often used as an alternative, followed by reduction of the ketone to the desired alkyl group. beilstein-journals.org

Table 1: Comparison of Grignard-type and Friedel-Crafts Reactions for this compound

FeatureGrignard-type ReactionFriedel-Crafts Alkylation
Role of this compound Precursor to the nucleophile (Grignard reagent)Electrophilic alkylating agent
Key Reagents Magnesium, anhydrous etherAromatic substrate, Lewis acid (e.g., AlCl₃)
Common Side Reactions Wurtz coupling researchgate.netCarbocation rearrangement, polyalkylation libretexts.org
Substrate Scope Reacts with a wide range of electrophilesGenerally requires electron-rich aromatic rings beilstein-journals.org

Copper-Catalyzed C-Heteroatom Bond Formation

Copper-catalyzed cross-coupling reactions have emerged as powerful methods for forming carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions are often complementary to palladium-catalyzed systems and can offer different chemoselectivity. researchgate.net For a secondary alkyl halide like this compound, copper catalysis provides a valuable route for introducing nitrogen, oxygen, or sulfur-containing functional groups.

The Ullmann condensation, a classic example of copper-catalyzed C-N and C-O bond formation, traditionally required harsh reaction conditions. However, the development of ligand-promoted copper catalyst systems has enabled these reactions to proceed under milder conditions with a broader substrate scope. researchgate.net

Recent advancements have focused on the use of multiligand systems to enhance the efficiency of copper-catalyzed couplings with unactivated secondary alkyl halides. rsc.orgrsc.org For example, a combination of a phenanthroline ligand and an N-heterocyclic carbene (NHC) ligand has been shown to be effective in the Hiyama coupling of arylsilanes with secondary alkyl halides. rsc.orgrsc.org Mechanistic studies suggest that the NHC ligand facilitates the C-Si bond activation, while the phenanthroline ligand is crucial for the C-C bond formation step. rsc.orgrsc.org

In the context of C-N bond formation, copper-catalyzed N-arylation of alkylamines has been studied mechanistically. acs.org These studies indicate that the reaction can proceed through an oxidative addition mechanism. acs.org Photoinduced, copper-catalyzed alkylation of amines with alkyl halides has also been investigated, revealing a pathway involving the formation of an alkyl radical and a Cu(II)-amide complex. nih.gov

Table 2: Examples of Copper-Catalyzed C-Heteroatom Bond Forming Reactions

Reaction TypeNucleophileLigand/ConditionsMechanistic Insight
N-Arylation/Alkylation Amines, Amides, Heterocycles1,10-Phenanthroline, N-Heterocyclic Carbenes (NHCs), Light nih.govacs.orgCan proceed via oxidative addition or radical pathways acs.orgnih.gov
O-Arylation/Alkylation Alcohols, PhenolsSalicylates, various N- and P-based ligandsOften follows a similar mechanism to N-arylation
S-Arylation/Alkylation ThiolsDiamine ligandsMechanistic details are less explored but likely similar to N- and O-arylation

These copper-catalyzed methods provide a versatile toolkit for the functionalization of this compound, allowing for the introduction of a wide range of heteroatomic substituents.

Advanced Mechanistic Elucidation through Kinetic Isotope Effects and Spectroscopic Interrogation

The detailed mechanisms of reactions involving this compound can be investigated using advanced techniques such as kinetic isotope effects (KIEs) and spectroscopic analysis of reaction intermediates.

Kinetic Isotope Effects (KIEs):

KIEs are a powerful tool for determining the rate-determining step of a reaction and probing the structure of the transition state. soton.ac.uk This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium).

For reactions involving secondary alkyl halides, a secondary α-deuterium KIE can provide valuable information. For example, in the reaction of the Grignard reagent from 1-bromopentane, a small secondary isotope effect was observed, suggesting a very early transition state. electronicsandbooks.com In the context of this compound, a secondary α-deuterium KIE (kH/kD) could distinguish between different mechanistic pathways. For instance, a kH/kD value close to 1 would suggest a mechanism where the C-Br bond is broken in a step that does not involve significant rehybridization of the α-carbon, such as a single-electron transfer (SET) process to form a radical. Conversely, a significant KIE would be expected for an SN2-type mechanism.

In a study on the bromination of 1-pentene, both ¹³C and ²H KIEs were used to support a mechanism involving rate-limiting bromonium ion formation. nih.gov Similar studies on reactions of this compound could help elucidate the nature of key intermediates and transition states.

Spectroscopic Interrogation:

Various spectroscopic techniques can be employed to detect and characterize transient intermediates in a reaction mechanism. For example, in a study of a photoinduced, copper-catalyzed alkylation of carbazole, electrospray ionization mass spectrometry (ESI-MS) was used to observe a key [CuI(carb)₂]Li intermediate. nih.gov

For reactions of this compound, techniques like in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and electron paramagnetic resonance (EPR) spectroscopy could be used to monitor the reaction progress and identify intermediates. For example, EPR could be used to detect and characterize any radical intermediates that may be formed.

Table 3: Application of Advanced Mechanistic Techniques to Reactions of this compound

TechniqueInformation GainedExample Application
Kinetic Isotope Effect (KIE) Elucidation of rate-determining step, transition state structure soton.ac.ukMeasuring the secondary α-deuterium KIE to distinguish between SN1, SN2, and SET mechanisms.
In-situ IR/NMR Spectroscopy Real-time monitoring of reactant consumption and product formation, identification of major intermediates.Observing the formation and consumption of a Grignard reagent or a Friedel-Crafts intermediate.
Electron Paramagnetic Resonance (EPR) Detection and characterization of radical intermediates.Investigating whether a copper-catalyzed coupling reaction proceeds through a radical pathway.
Mass Spectrometry (e.g., ESI-MS) Identification of charged intermediates and products in solution. nih.govDetecting copper-ligand complexes or other catalytic species. nih.gov

By combining these advanced mechanistic tools, a detailed understanding of the reactivity of this compound can be achieved, enabling the optimization of existing reactions and the development of new synthetic methodologies.

Stereochemical and Conformational Analysis of 1 Bromopentan 2 Yl Benzene

Elucidation of Chiral Centers and Configuration

(1-Bromopentan-2-yl)benzene possesses a single stereogenic center, also known as a chiral center. This center is located at the second carbon atom (C2) of the pentyl chain. A carbon atom is considered chiral when it is bonded to four different substituent groups.

For this compound, the C2 atom is attached to:

A hydrogen atom (-H)

A bromomethyl group (-CH₂Br)

A phenyl group (-C₆H₅)

A propyl group (-CH₂CH₂CH₃)

Since all four groups are distinct, the C2 carbon is a chiral center, and the molecule is chiral. The presence of this single chiral center means that this compound can exist as a pair of non-superimposable mirror images called enantiomers.

The absolute configuration of the chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org The process involves assigning priorities to the four substituents, orienting the molecule so the lowest-priority group points away from the viewer, and determining the direction of the sequence from the highest to the lowest priority. libretexts.org

Table 1: Assignment of Cahn-Ingold-Prelog Priorities for this compound

Priority Substituent Group Basis for Priority Assignment
1 Phenyl (-C₆H₅) The carbon atom is bonded to three other carbons.
2 Bromomethyl (-CH₂Br) The carbon atom is bonded to a bromine atom (higher atomic number).
3 Propyl (-CH₂CH₂CH₃) The carbon atom is bonded to another carbon.

| 4 | Hydrogen (-H) | Lowest atomic number. |

Priorities are assigned based on the atomic number of the atoms directly attached to the chiral center. If there is a tie, the analysis proceeds to the next atoms along the chain until a point of difference is found.

Tracing the path from priority 1 to 2 to 3 determines the configuration: a clockwise direction corresponds to the (R) configuration, while a counter-clockwise direction indicates the (S) configuration. libretexts.org

Diastereomeric and Enantiomeric Relationships within the Compound Class

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com The primary types of stereoisomers are enantiomers and diastereomers. masterorganicchemistry.comoregonstate.edu

Enantiomers : These are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com For a molecule with one chiral center like this compound, it exists as a pair of enantiomers: (R)-(1-bromopentan-2-yl)benzene and (S)-(1-bromopentan-2-yl)benzene.

Diastereomers : These are stereoisomers that are not mirror images of each other. masterorganicchemistry.com Diastereomers arise when a compound has two or more chiral centers, and at least one, but not all, of the chiral centers have different configurations between the two molecules. oregonstate.edu

Since this compound has only one chiral center, it does not have diastereomers. However, within the broader class of substituted (bromopentyl)benzenes, diastereomers are possible. For instance, a compound like (4-bromopentan-2-yl)benzene (B13610591) has two chiral centers (at C2 and C4), giving rise to 2² or four possible stereoisomers. nih.govmsu.edu

Table 2: Stereoisomeric Relationships in Compounds with Two Chiral Centers (e.g., (4-bromopentan-2-yl)benzene)

Stereoisomer Configuration at C2 Configuration at C4 Relationship to (2R, 4R)
1 R R Identical
2 S S Enantiomer
3 R S Diastereomer

| 4 | S | R | Diastereomer |

Conformational Dynamics and Rotational Barriers around the Carbon-Carbon and Carbon-Bromine Bonds

The three-dimensional structure of this compound is not static. Rotation can occur around its single (sigma) bonds, leading to various transient spatial arrangements known as conformations. The energy required to overcome the hindrance to this rotation is called the rotational barrier. youtube.com

Rotation around the C-C Bonds: The flexibility of the pentyl chain is due to rotation around its C-C bonds. This rotation leads to different staggered and eclipsed conformations. Staggered conformations are lower in energy (more stable) due to minimized steric repulsion between substituent groups, while eclipsed conformations are higher in energy.

Rotation around the C(phenyl)-C(alkyl) Bond: Rotation around the bond connecting the phenyl ring to the pentyl chain (the C2 carbon) also has an associated energy barrier. This barrier is influenced by the steric interactions between the ortho-hydrogens of the phenyl ring and the substituents on the C2 carbon of the pentyl chain.

Rotation around the C-Br Bond: Rotation around the C1-Br bond also occurs. The energy barrier for this rotation is generally low but is influenced by interactions between the bromine atom and the groups on the adjacent C2 carbon.

Table 3: Typical Approximate Rotational Energy Barriers in Organic Molecules

Bond Type Example Molecule Rotational Barrier (kJ/mol)
C-C (alkane) Ethane ~12
C(phenyl)-C(alkyl) Toluene Very low (<1)
C(phenyl)-C(alkyl, substituted) Ethylbenzene ~5-7

These values are illustrative and can vary based on the specific molecular structure and substituent effects.

Stereoselective and Stereospecific Transformations of this compound

The stereochemistry of this compound can influence the outcome of its chemical reactions. Reactions can be classified as stereoselective or stereospecific.

Stereoselective Reaction : A reaction in which one stereoisomer is formed or consumed preferentially over all other possibilities. masterorganicchemistry.com If a reaction on an achiral starting material produces a chiral product, and one enantiomer is favored, the reaction is enantioselective.

Stereospecific Reaction : A reaction in which stereoisomerically different starting materials react to give stereoisomerically different products. masterorganicchemistry.com All stereospecific reactions are inherently stereoselective, but the reverse is not always true. masterorganicchemistry.com

For this compound, the bromine atom is on a primary carbon (C1). This site is susceptible to nucleophilic substitution (Sₙ2) and elimination (E2) reactions. Although the reaction center (C1) is not chiral, the adjacent chiral center (C2) can exert stereochemical influence on the reaction's transition state, potentially leading to diastereoselective outcomes if a new chiral center is formed.

For example, an elimination reaction (E2) involving the removal of HBr to form 1-phenylpent-1-ene would proceed through a transition state whose stability could be influenced by the (R) or (S) configuration at C2, potentially affecting the reaction rate.

Stereoselective synthesis can also be employed to prepare a specific enantiomer of this compound. This could involve methods like the stereoselective reduction of a corresponding ketone or the use of chiral auxiliaries. mdpi.com

Table 4: Comparison of Stereoselective and Stereospecific Reactions

Feature Stereoselective Reaction Stereospecific Reaction
Definition A single reactant can form two or more stereoisomeric products, but one is favored. Different stereoisomers of the starting material give different stereoisomers of the product.
Starting Material Can be chiral or achiral. Must be stereoisomeric (e.g., R vs. S, or E vs. Z).
Product A mixture of stereoisomers is produced, but in unequal amounts. A specific stereoisomer of the reactant yields a specific stereoisomer of the product.

| Example | Hydroboration-oxidation of an alkene. | Sₙ2 reaction, which proceeds with inversion of configuration. |

Chromatographic Methods for Enantiomeric Separation and Purity Assessment

Since enantiomers have identical physical properties (e.g., boiling point, solubility in achiral solvents), they cannot be separated by standard techniques like distillation or conventional chromatography. The separation of the (R) and (S) enantiomers of this compound requires chiral resolution methods. nih.gov

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective technique for this purpose. sigmaaldrich.commdpi.com The principle relies on the differential interaction between the two enantiomers and the chiral environment of the CSP. mdpi.com This leads to different retention times, allowing for their separation and quantification. uhplcs.com

The assessment of enantiomeric purity is crucial in many applications. It is typically expressed as enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present compared to the other. This is calculated from the relative peak areas in the chromatogram.

Key components of a chiral HPLC separation include:

Chiral Stationary Phase (CSP) : The column packing material is chiral. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic glycopeptides. sigmaaldrich.comphenomenex.com

Mobile Phase : The choice of solvent (the mobile phase) is critical for achieving separation. Normal-phase systems (e.g., hexane/isopropanol) are frequently used for chiral separations. researchgate.net

Table 5: Examples of Common Chiral Stationary Phases (CSPs) Used in HPLC

CSP Type Chiral Selector Example Typical Applications
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate) Broad applicability for a wide range of chiral compounds. phenomenex.com
Polysaccharide-based Amylose tris(3,5-dimethylphenylcarbamate) Complementary selectivity to cellulose-based phases.
Macrocyclic Glycopeptide Vancomycin, Teicoplanin Separation of polar and non-polar chiral molecules, including amines and carboxylic acids. sigmaaldrich.com

| Pirkle-type (Brush-type) | Dinitrophenyl-phenylglycine | Separation of compounds with π-acidic or π-basic groups. |

Spectroscopic Characterization for Structural Elucidation of 1 Bromopentan 2 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular connectivity and environment of each atom can be constructed.

Comprehensive ¹H NMR Spectral Analysis, Chemical Shifts, and Coupling Constants

The ¹H NMR spectrum of (1-Bromopentan-2-yl)benzene is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the benzene (B151609) ring are expected to resonate in the downfield region, typically between 7.2 and 7.4 ppm, due to the deshielding effect of the aromatic ring current. wisc.edu The integration of these signals would correspond to five protons.

The aliphatic protons of the pentyl chain will appear in the upfield region of the spectrum. The proton on the carbon bearing the bromine atom (C1) is expected to be the most downfield of the aliphatic signals due to the electronegativity of the bromine. The methine proton at the C2 position, adjacent to the phenyl group, will also be shifted downfield. The remaining methylene (B1212753) and methyl protons of the pentyl chain will exhibit characteristic multiplets further upfield.

Spin-spin coupling between adjacent non-equivalent protons will result in the splitting of signals, providing valuable information about the connectivity of the atoms. The coupling constant, J, is a measure of this interaction. For instance, the methine proton at C2 would likely appear as a multiplet due to coupling with the protons on C1 and C3.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aromatic (C₆H₅)7.20 - 7.40Multiplet
H-2 (CH-Ph)2.80 - 3.20Multiplet
H-1 (CH₂Br)3.40 - 3.60Multiplet
H-3 (CH₂)1.60 - 1.90Multiplet
H-4 (CH₂)1.30 - 1.50Multiplet
H-5 (CH₃)0.85 - 0.95Triplet~7

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Detailed ¹³C NMR Spectral Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. mnstate.edu The chemical shifts in ¹³C NMR are primarily influenced by the hybridization and the electronic environment of the carbon atoms. libretexts.org

The carbons of the benzene ring are expected to appear in the range of 125-145 ppm. The carbon atom attached to the pentyl chain (ipso-carbon) will have a distinct chemical shift compared to the other aromatic carbons. The carbon atom bonded to the bromine (C1) will be significantly shifted downfield due to the electronegativity of the halogen. The other aliphatic carbons will resonate at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic (C₆H₅)125.0 - 145.0
C-2 (CH-Ph)40.0 - 45.0
C-1 (CH₂Br)30.0 - 35.0
C-3 (CH₂)30.0 - 35.0
C-4 (CH₂)20.0 - 25.0
C-5 (CH₃)13.0 - 15.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. princeton.eduyoutube.com It would be used to establish the connectivity of the protons within the pentyl chain and to confirm the neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. princeton.eduyoutube.com It allows for the definitive assignment of which proton is attached to which carbon, for example, confirming the assignments of the CH, CH₂, and CH₃ groups in the pentyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. princeton.eduyoutube.com This is particularly useful for identifying quaternary carbons (which have no attached protons) and for confirming the connection of the pentyl chain to the benzene ring by observing a correlation between the benzylic protons (H-2) and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. princeton.edu It can provide information about the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. docbrown.info

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, often to four or more decimal places. sci-hub.se This high accuracy allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific chemical formula. For this compound (C₁₁H₁₅Br), the expected monoisotopic mass can be calculated with high precision, which would be confirmed by HRMS analysis.

Analysis of Fragmentation Patterns for Structural Confirmation

In the mass spectrometer, the molecular ion can fragment into smaller, charged species. The pattern of these fragments is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted. libretexts.org

The presence of bromine is often indicated by a characteristic isotopic pattern in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks for any bromine-containing fragment, separated by two mass units and having similar intensities.

Common fragmentation patterns would include:

Loss of a bromine radical (•Br): This would lead to a significant peak at [M-Br]⁺.

Benzylic cleavage: Cleavage of the bond between C2 and C3 is likely, as it would form a stable benzylic carbocation. This would result in a prominent peak corresponding to the [C₇H₇]⁺ ion (m/z 91), a common fragment for alkylbenzenes.

Loss of the butyl group: Cleavage of the bond between C2 and the phenyl ring could also occur.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Ion Significance
242/244[C₁₁H₁₅Br]⁺Molecular ion peak, showing the isotopic pattern of bromine.
163[C₁₁H₁₅]⁺Loss of a bromine radical.
91[C₇H₇]⁺Formation of the stable tropylium (B1234903) ion via benzylic cleavage.
77[C₆H₅]⁺Phenyl cation, indicative of a benzene ring. docbrown.info

These predicted fragmentation patterns, in conjunction with the accurate mass determination from HRMS, would provide strong evidence for the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, absorb radiation at characteristic wavenumbers, resulting in a unique spectral fingerprint. The IR spectrum of this compound is characterized by absorptions corresponding to its primary components: a monosubstituted benzene ring, an aliphatic pentyl chain, and a carbon-bromine bond.

The key vibrational modes expected for this compound are detailed below:

Aromatic C-H Stretching: The benzene ring exhibits C-H stretching vibrations at wavenumbers just above 3000 cm⁻¹. These peaks are typically of weak to medium intensity. libretexts.orglibretexts.org

Aliphatic C-H Stretching: The sp³-hybridized carbon atoms of the pentyl group show strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region. libretexts.org

Aromatic Overtones and Combination Bands: Weak absorption bands can appear in the 2000-1650 cm⁻¹ region. The pattern of these bands can sometimes provide information about the substitution pattern of the benzene ring. amazonaws.com

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a set of characteristic absorptions, typically of medium intensity, around 1600 cm⁻¹ and 1450-1500 cm⁻¹. libretexts.orgamazonaws.com

Aliphatic C-H Bending: The methylene (-CH₂) and methyl (-CH₃) groups of the pentyl chain have characteristic bending (scissoring and rocking) vibrations. The scissoring vibrations are typically found near 1465 cm⁻¹, while methyl bending occurs near 1375 cm⁻¹. wisc.edu

Aromatic C-H Out-of-Plane Bending: Strong absorptions resulting from the out-of-plane bending of the five adjacent C-H bonds on the monosubstituted ring are highly diagnostic. These typically appear in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions. amazonaws.comspectroscopyonline.com The presence of a strong band near 690 cm⁻¹ is particularly indicative of a monosubstituted benzene ring. amazonaws.com

C-Br Stretching: The vibration of the carbon-bromine bond is found in the fingerprint region of the spectrum. For secondary alkyl bromides, this absorption is expected to be in the 690-515 cm⁻¹ range. libretexts.orgorgchemboulder.com This peak can sometimes overlap with the aromatic C-H out-of-plane bending bands.

The predicted characteristic IR absorption bands for this compound are summarized in the table below.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
C-H StretchAromatic (Benzene Ring)3100 - 3000Weak to Medium
C-H StretchAliphatic (Pentyl Chain)3000 - 2850Strong
Overtone/Combination BandsAromatic Ring2000 - 1650Weak
C=C StretchAromatic (Benzene Ring)~1600, 1500 - 1450Medium
C-H Bend (Scissoring)Aliphatic (-CH₂-)~1465Medium
C-H Bend (Asymmetric)Aliphatic (-CH₃)~1450Medium
C-H Bend (Symmetric)Aliphatic (-CH₃)~1375Medium
C-H Out-of-Plane BendMonosubstituted Benzene770 - 730Strong
C-H Out-of-Plane BendMonosubstituted Benzene710 - 690Strong
C-Br StretchSecondary Alkyl Bromide690 - 515Medium to Strong

X-ray Diffraction for Solid-State Structural Determination of Crystalline Derivatives

Single-crystal X-ray diffraction (XRD) is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in a molecule. creative-biostructure.comwikipedia.org The technique works by passing a beam of X-rays through an ordered, single crystal of a compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots with varying intensities. carleton.edu By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the exact atomic positions, bond lengths, bond angles, and stereochemistry can be determined with high precision. creative-biostructure.comwikipedia.org

This compound is a liquid at room temperature and, as such, cannot be analyzed directly by single-crystal XRD, which requires a solid, crystalline sample. researchgate.net To overcome this limitation, a suitable crystalline derivative of the compound must be prepared. This can be achieved through several strategies:

Chemical Modification: Introducing functional groups that promote crystallization through strong intermolecular interactions, such as hydrogen bonding or strong dipole-dipole interactions. For example, replacing the bromo- group with a functional group capable of forming a stable, crystalline solid.

Co-crystallization: Forming a crystal that contains both this compound and a second "co-former" molecule held together by non-covalent interactions. This has proven to be a successful strategy for determining the structures of liquid compounds. researchgate.net

Once a suitable single crystal of a derivative is obtained, XRD analysis can provide unequivocal structural proof. jst.go.jp The crystallographic data generated would include the unit cell dimensions (the basic repeating unit of the crystal lattice), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom. This information is crucial for confirming the connectivity of the atoms and, importantly, for unambiguously establishing the relative and absolute stereochemistry at the chiral center (carbon-2), which is not readily determined by other spectroscopic methods. Although no specific crystalline derivatives of this compound have been reported in the literature, the principles of the technique remain a cornerstone of chemical characterization. missouri.eduresearchgate.net

The table below outlines the type of information that would be obtained from a successful X-ray diffraction study of a crystalline derivative.

Crystallographic Parameter Information Provided
Crystal SystemThe basic geometry of the unit cell (e.g., monoclinic, orthorhombic). missouri.edu
Space GroupThe symmetry elements present within the crystal lattice. missouri.edu
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths of the sides and the angles between the axes of the unit cell. carleton.edu
Atomic Coordinates (x, y, z)The precise position of each atom within the unit cell.
Bond LengthsThe distances between bonded atoms.
Bond AnglesThe angles formed between three connected atoms.
Torsion AnglesThe dihedral angles defining the conformation of the molecule.
Absolute ConfigurationThe absolute stereochemistry (R/S) at chiral centers (if anomalous dispersion is used).

Theoretical and Computational Studies of 1 Bromopentan 2 Yl Benzene

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. kiku.dk It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry, as well as its electronic properties.

For (1-Bromopentan-2-yl)benzene, DFT calculations, often using a functional like PBE0 or ωB97X-D combined with a basis set such as 6-31G(d,p), would be performed to fully optimize the molecular geometry. researchgate.netacs.org This process minimizes the energy of the molecule to find the most stable arrangement of its atoms. The output of these calculations provides key data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would confirm the near-planar geometry of the benzene (B151609) ring and the tetrahedral geometry around the sp³ hybridized carbons in the pentyl chain.

Furthermore, DFT is used to analyze the electronic structure, including the distribution of electron density and molecular electrostatic potential (MEP). The MEP map illustrates the regions of positive and negative charge on the molecular surface, which are crucial for understanding intermolecular interactions. In this compound, the electron-rich π-system of the benzene ring would be identifiable, as would the electronegative influence of the bromine atom.

Illustrative Data Table for Calculated Ground State Geometry of this compound

This table presents typical bond lengths and angles that would be determined through DFT calculations. Actual values would be refined by specific high-level computations.

Parameter Description Illustrative Value
Bond Lengths
C-C (aromatic) Average bond length in the benzene ring ~1.39 Å
C-C (alkyl) Bond length between carbons in the pentyl chain ~1.54 Å
C-H (aromatic) Bond length of hydrogen on the benzene ring ~1.08 Å
C-H (alkyl) Bond length of hydrogen on the pentyl chain ~1.09 Å
C-Br Bond length between carbon and bromine ~1.94 Å
Bond Angles
C-C-C (aromatic) Angle within the benzene ring ~120°
C-C-C (alkyl) Angle within the pentyl chain ~109.5°

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption Spectra)

Computational methods are invaluable for predicting spectroscopic data, which helps in the identification and characterization of compounds.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. acs.orgliverpool.ac.uk The chemical shift of a nucleus is highly sensitive to its local electronic environment; shielded nuclei appear at higher fields (lower ppm), while deshielded nuclei appear at lower fields (higher ppm). libretexts.orgopenstax.org

For this compound, predictions would show distinct signals for the aromatic protons (typically 6.5-8.0 ppm), the aliphatic protons of the pentyl chain (0.7-1.8 ppm), and the protons on carbons adjacent to the bromine atom or the phenyl group, which would be shifted downfield. libretexts.orgopenstax.orgyoutube.com For example, the proton on the carbon bearing the bromine would be expected in the 2.5-4.0 ppm range. openstax.orgyoutube.com

Illustrative Table of Predicted ¹H NMR Chemical Shifts (δ, ppm)

Predicted values are based on typical ranges for similar chemical environments. libretexts.orgopenstax.org

Proton Type Predicted Chemical Shift (ppm)
Aromatic (Ar-H) 7.0 - 7.5
Methine (Ar-CH) 2.5 - 3.0
Methylene (B1212753) (CH₂Br) 3.4 - 3.7
Methylene (alkyl chain) 1.2 - 1.8

UV-Vis Absorption Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. dergipark.org.tr Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra, predicting the absorption maxima (λ_max) and oscillator strengths. researchgate.netmuni.czresearchgate.net The primary absorption for this compound would arise from π → π* transitions within the benzene ring. muni.cz The presence of the bromo-pentyl substituent would be expected to cause a small shift (auxochromic effect) compared to unsubstituted benzene. researchgate.net

Illustrative Table of Predicted UV-Vis Absorption

Predictions are based on the known absorptions of substituted benzenes. researchgate.net

Transition Type Predicted λ_max (nm) Associated Chromophore

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. aip.orgdoaj.org For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape—the full range of three-dimensional shapes it can adopt through rotation around its single bonds. nih.govoup.com

The key rotations in this compound would be around the C-C bonds of the pentyl chain and the C-C bond connecting the chain to the phenyl ring. An MD simulation would track the trajectories of all atoms, revealing the most stable conformers (low-energy states) and the energy barriers between them. A detailed conformational analysis of the closely related 3-phenylpentane has been performed using NMR and computational methods, identifying the most stable arrangements of the alkyl chain relative to the phenyl group. cdnsciencepub.comcdnsciencepub.com Such an analysis for this compound would provide insight into its average shape in solution, which influences its physical properties and biological activity.

Key Dihedral Angles for Conformational Analysis

Dihedral Angle Description
C(aromatic)-C(aromatic)-C2-C1 Rotation of the pentyl chain relative to the phenyl ring
C(phenyl)-C2-C1-Br Orientation of the bromine atom relative to the phenyl group
C3-C2-C1-Br Conformation around the C1-C2 bond

Ab Initio and Semi-Empirical Methods for Reaction Pathway Energetics and Transition State Characterization

Understanding how a molecule reacts is a central goal of chemistry. Computational methods can map out the entire energy landscape of a chemical reaction, from reactants to products, including the high-energy transition state (TS) that must be overcome.

Ab initio (from first principles) methods, such as Coupled-Cluster (CCSD(T)), and high-level DFT calculations provide very accurate energetics for chemical reactions. nih.govacs.org For this compound, a typical reaction to study would be a bimolecular nucleophilic substitution (S_N2) at the carbon bonded to the bromine. nih.govresearchgate.netaip.org These calculations can determine the activation energy barrier, which is critical for predicting the reaction rate. They can also distinguish between competing reaction mechanisms, such as S_N2 (inversion of stereochemistry) and S_N1 (via a carbocation intermediate), or elimination reactions. aip.orggrafiati.com

Semi-empirical methods (like AM1) are computationally less expensive and can be used for larger systems or to provide initial estimates of reaction pathways. cdnsciencepub.com

A computational study of an S_N2 reaction on this compound would involve:

Optimizing the geometries of the reactants (e.g., the molecule and a nucleophile like CN⁻ or OH⁻).

Locating the transition state structure.

Optimizing the geometry of the products.

Calculating the energies of all species to determine the reaction's energy profile. nih.gov

Quantum Chemical Descriptors for Reactivity Predictions

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic structure and reactivity. mdpi.com These descriptors, often calculated using DFT, help predict how a molecule will behave in a chemical reaction. acs.orgrsc.orgelsevier.es

For this compound, these descriptors provide a quantitative basis for understanding its chemical nature. For example, the energies of the Frontier Molecular Orbitals (HOMO and LUMO) indicate its ability to donate or accept electrons. A low LUMO energy would suggest susceptibility to nucleophilic attack, particularly at the carbon atom bonded to the bromine.

Illustrative Table of Key Quantum Chemical Descriptors

Descriptor Symbol Significance for Reactivity
Highest Occupied Molecular Orbital Energy E_HOMO Related to the ionization potential; indicates electron-donating ability.
Lowest Unoccupied Molecular Orbital Energy E_LUMO Related to the electron affinity; indicates electron-accepting ability.
HOMO-LUMO Gap ΔE E_LUMO - E_HOMO; a small gap suggests higher reactivity and polarizability.
Chemical Potential μ (E_HOMO + E_LUMO) / 2; measures the tendency of electrons to escape.
Chemical Hardness η (E_LUMO - E_HOMO) / 2; measures resistance to change in electron distribution.

| Global Electrophilicity Index | ω | μ² / (2η); quantifies the ability of a molecule to act as an electrophile. |

By analyzing these descriptors, chemists can predict whether this compound is more likely to react with electrophiles (at the benzene ring) or nucleophiles (at the alkyl chain). rsc.orgdiva-portal.org

Synthetic Applications and Derivatization Strategies Utilizing 1 Bromopentan 2 Yl Benzene

As a Precursor in Diverse Carbon-Carbon Bond Formations

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of simple starting materials into more complex structures. (1-Bromopentan-2-yl)benzene, as an alkyl halide, is a suitable electrophile for reactions with various carbon nucleophiles, facilitating the creation of these critical bonds.

Alkylation of Carbanions and Enolates

The reaction of alkyl halides with carbanions and enolates is a classic and widely used method for forming C-C bonds. In these reactions, the electron-rich carbanion or enolate acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine in this compound. This results in the displacement of the bromide ion and the formation of a new alkylated product. This process is typically carried out via an S(_N)2 mechanism.

The acidity of the α-hydrogens in compounds like ethyl acetoacetate (B1235776) allows for their removal by a base, generating a nucleophilic enolate anion. This enolate can then react with an alkyl halide, such as this compound, to form a new carbon-carbon bond uomustansiriyah.edu.iqucalgary.ca. The resulting product can be further manipulated, for instance, through hydrolysis and decarboxylation, to yield a ketone derivative.

Reactant 1Reactant 2BaseProduct
Ethyl acetoacetateThis compoundEthoxideEthyl 2-acetyl-3-phenylheptanoate
Diethyl malonateThis compoundEthoxideDiethyl 2-(1-phenylpentan-2-yl)malonate

It is important to note that as a secondary alkyl halide, this compound can also undergo elimination reactions (E2) in the presence of a strong, non-hindered base, which competes with the desired substitution reaction. The choice of base and reaction conditions is therefore crucial to maximize the yield of the alkylated product.

Cycloaddition and Annulation Reactions

While direct participation of simple alkyl halides like this compound in concerted cycloaddition reactions is not typical, it can be a precursor to molecules that do undergo such reactions. For instance, elimination of HBr from this compound would generate a mixture of phenylpentenes. These alkenes could then potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, if appropriately substituted with activating groups.

Annulation reactions, which involve the formation of a new ring onto an existing molecule, could also utilize derivatives of this compound. For example, conversion of the bromo-substituent to a nucleophilic group could be followed by an intramolecular reaction with an electrophilic site on the phenyl ring or a side chain to construct a new cyclic system.

Transformation into Other Functionalities for Complex Molecule Synthesis

The bromine atom in this compound serves as a good leaving group, enabling its substitution by a wide range of nucleophiles. This allows for the introduction of various functional groups, significantly expanding the synthetic utility of this compound and providing pathways to a diverse array of more complex molecules.

Synthesis of Alcohols, Ethers, and Esters

Alcohols: this compound can be converted to the corresponding secondary alcohol, 1-phenylpentan-2-ol, through nucleophilic substitution with a hydroxide (B78521) source. This transformation can be achieved via an S(_N)2 reaction with hydroxide ions, though care must be taken to minimize the competing E2 elimination. Alternatively, an S(_N)1 reaction using water as the nucleophile can also yield the alcohol, particularly under conditions that favor carbocation formation chemistrysteps.com. However, for secondary alkyl halides, S(_N)1 reactions can be prone to rearrangements masterorganicchemistry.com. A two-step process involving reaction with a carboxylate anion to form an ester, followed by hydrolysis, can also be an effective method for synthesizing the alcohol rsc.org.

Ethers: The Williamson ether synthesis is a versatile method for preparing ethers, which involves the reaction of an alkoxide with an alkyl halide chemistrytalk.orgmasterorganicchemistry.comjk-sci.combyjus.com. This compound can react with various alkoxides to form the corresponding ethers. As this is an S(_N)2 reaction, it is most efficient with primary alkyl halides. With a secondary halide like this compound, elimination reactions can be a significant side reaction, especially with sterically hindered or strongly basic alkoxides masterorganicchemistry.comorganicchemistrytutor.com.

AlkoxideProduct Ether
Sodium methoxide2-Methoxy-1-phenylpentane
Sodium ethoxide2-Ethoxy-1-phenylpentane
Sodium phenoxide2-Phenoxy-1-phenylpentane

Esters: Esters can be synthesized from this compound by reaction with a carboxylate salt. The carboxylate anion acts as a nucleophile, displacing the bromide in an S(_N)2 reaction. This method is a reliable way to form the ester linkage.

Carboxylate SaltProduct Ester
Sodium acetate1-Phenylpentan-2-yl acetate
Sodium benzoate1-Phenylpentan-2-yl benzoate

Synthesis of Amines, Amides, and Heterocyclic Compounds

Amines: this compound can be converted to primary, secondary, or tertiary amines through nucleophilic substitution with ammonia, primary amines, or secondary amines, respectively libretexts.orgfishersci.co.ukgoogle.com. A common issue with this direct alkylation is overalkylation, leading to a mixture of products libretexts.org. To achieve a more controlled synthesis of the primary amine, the Gabriel synthesis or the use of an azide (B81097) followed by reduction are often preferred methods libretexts.org.

Amides: Secondary amides can be synthesized from this compound. One approach involves the initial conversion of the alkyl bromide to a primary amine, which can then be acylated by an acid chloride or anhydride (B1165640) to form the amide masterorganicchemistry.com. Alternatively, direct reaction with an amide anion could potentially yield N-alkylated amides.

Heterocyclic Compounds: this compound can serve as a starting material for the synthesis of various heterocyclic compounds. For example, if the bromine is substituted by a nucleophile that also contains another reactive functional group, an subsequent intramolecular cyclization can lead to the formation of a heterocycle. For instance, reaction with a molecule containing both an amine and a hydroxyl group could, after initial N-alkylation, lead to a cyclic ether through a subsequent intramolecular Williamson ether synthesis. The synthesis of various heterocycles often involves the formation of carbon-heteroatom bonds, and the reactivity of the C-Br bond in this compound makes it a suitable substrate for such transformations msu.eduorganic-chemistry.orgcem.com.

Introduction of Sulfur- and Phosphorus-Containing Moieties

Sulfur-Containing Moieties: Thioethers (sulfides) can be readily prepared by the reaction of this compound with a thiol in the presence of a base. The thiolate anion is an excellent nucleophile and readily displaces the bromide in an S(_N)2 reaction pearson.commasterorganicchemistry.com. This reaction is generally very efficient and less prone to competing elimination reactions compared to the synthesis of ethers masterorganicchemistry.com.

ThiolBaseProduct Thioether
EthanethiolSodium hydroxide2-(Ethylthio)-1-phenylpentane
ThiophenolPotassium carbonate2-(Phenylthio)-1-phenylpentane

Phosphorus-Containing Moieties: this compound can be used to synthesize organophosphorus compounds. For example, the Arbuzov reaction with a trialkyl phosphite (B83602) would yield a phosphonate (B1237965) ester. Alternatively, reaction with a phosphine (B1218219), such as triphenylphosphine (B44618), would initially form a phosphonium (B103445) salt libretexts.orglibretexts.org. This phosphonium salt can then be deprotonated with a strong base to form a Wittig reagent, which is a valuable tool for the synthesis of alkenes from carbonyl compounds libretexts.org. The reaction with secondary phosphine oxides can also be used to synthesize tertiary phosphine oxides researchgate.netresearchgate.net.

Phosphorus ReagentProduct
Triethyl phosphiteDiethyl (1-phenylpentan-2-yl)phosphonate
Triphenylphosphine(1-Phenylpentan-2-yl)triphenylphosphonium bromide

Integration into Polymeric Materials and Macromolecular Structures

The structure of this compound allows for its potential integration into polymeric materials through several synthetic routes. The presence of the reactive carbon-bromine bond and the aromatic ring are key to its utility as a monomer or an initiator in polymerization reactions.

One plausible application is in cationic polymerization . The phenyl group can activate the molecule towards electrophilic attack. In the presence of a suitable Lewis acid, the bromine atom could be abstracted to form a secondary carbocation. This carbocation could then initiate the polymerization of electron-rich monomers like styrene (B11656) or vinyl ethers. The stability of the benzylic carbocation would be a determining factor in the efficiency of initiation. wikipedia.orglibretexts.org

Alternatively, this compound could be functionalized to create novel monomers. For instance, dehydrobromination could yield a phenyl-substituted pentene, which could then undergo polymerization. The specific isomer of the resulting alkene would depend on the reaction conditions, following either Saytzeff's or Hofmann's rule.

Furthermore, the bromine atom can be displaced via nucleophilic substitution reactions to introduce polymerizable functionalities. For example, reaction with a methacrylate (B99206) salt could attach a polymerizable vinyl group. The resulting monomer could then be copolymerized with other monomers to tailor the properties of the final polymer, such as its refractive index, thermal stability, or mechanical strength.

Below is an interactive data table illustrating potential polymerization strategies involving derivatives of this compound.

Polymerization StrategyProposed Monomer/InitiatorPotential Polymer TypeKey Reaction
Cationic InitiationThis compoundPolystyrene, Poly(vinyl ether)Abstraction of bromide by Lewis acid
Radical Polymerization2-Phenylpent-1-ene (from dehydrobromination)Poly(2-phenylpent-1-ene)Free radical addition
Copolymerization2-Phenylpent-1-en-5-yl methacrylateAcrylic copolymerNucleophilic substitution followed by radical polymerization

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the second carbon of the pentyl chain makes this compound a potentially valuable chiral building block in asymmetric synthesis. du.ac.inuwindsor.ca Enantiomerically pure forms of this compound could be used to introduce a specific stereochemistry into a target molecule.

The bromine atom can be displaced with a variety of nucleophiles in an SN2 reaction, which proceeds with inversion of configuration. This allows for the controlled introduction of different functional groups with a defined stereochemistry. For example, reaction with sodium azide would yield a chiral azide, a precursor to chiral amines. Similarly, reaction with a protected thiol could lead to the synthesis of chiral thioethers.

The utility of chiral secondary alkyl halides in the synthesis of complex molecules is well-established. researchgate.net For instance, enantiomerically enriched this compound could be used in the synthesis of chiral pharmaceuticals or agrochemicals, where the stereochemistry of the molecule is crucial for its biological activity.

The following table outlines some potential asymmetric transformations using an enantiomerically pure form of this compound.

Target Chiral MoleculeNucleophileReaction TypeSignificance
Chiral AmineSodium Azide (NaN₃) followed by reductionSN2Precursors to biologically active compounds
Chiral ThioetherSodium Thiolate (RSNa)SN2Important motifs in medicinal chemistry
Chiral AlcoholHydroxide (OH⁻)SN2Versatile intermediates in organic synthesis

Development of Novel Reagents and Catalysts from this compound Derivatives

The derivatization of this compound can lead to the development of novel reagents and catalysts for organic synthesis.

A primary example is the formation of a Grignard reagent . chemguide.co.uk Reaction of this compound with magnesium metal in a suitable ether solvent would yield (2-phenylpentyl)magnesium bromide. masterorganicchemistry.comvarsitytutors.com This organometallic reagent would be a potent nucleophile and a strong base, useful for forming carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters. organic-chemistry.org If the starting bromoalkane is enantiomerically pure, the resulting Grignard reagent could potentially be used in stereoselective reactions.

Furthermore, derivatives of this compound could serve as precursors to chiral ligands for transition metal catalysis. For instance, the phenyl ring could be functionalized with phosphine or amine groups. The resulting chiral ligand could then be complexed with a metal center, such as palladium or rhodium, to create a catalyst for asymmetric reactions like hydrogenation or cross-coupling. rsc.orgresearchgate.net

The development of organocatalysts is another promising avenue. scienceopen.comresearchgate.net The chiral backbone of this compound could be incorporated into more complex molecular architectures designed to catalyze stereoselective transformations. For example, the amino derivatives mentioned earlier could be further modified to create chiral amine catalysts.

This table summarizes potential reagents and catalysts derived from this compound.

DerivativeReagent/Catalyst TypePotential Application
(2-Phenylpentyl)magnesium bromideGrignard ReagentCarbon-carbon bond formation
(2-Phenylpentyl)diphenylphosphineChiral LigandAsymmetric hydrogenation
N-(2-Phenylpentyl)anilineChiral Amine PrecursorOrganocatalysis

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